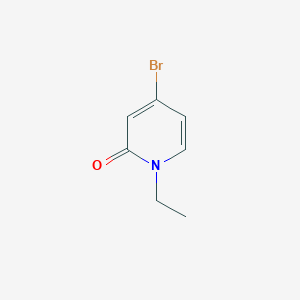

4-bromo-1-ethylpyridin-2(1H)-one

CAS No.: 832735-58-7

Cat. No.: VC2397068

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832735-58-7 |

|---|---|

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 4-bromo-1-ethylpyridin-2-one |

| Standard InChI | InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 |

| Standard InChI Key | QOPDNHSCIIQOBK-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=CC1=O)Br |

| Canonical SMILES | CCN1C=CC(=CC1=O)Br |

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-1-ethylpyridin-2(1H)-one is a pyridinone derivative with the molecular formula C₇H₈BrNO . This compound is registered with CAS number 832735-58-7 and is also identified by the MDL number MFCD23106157 . The compound's structure features a six-membered heterocyclic ring with a nitrogen atom at position 1, a carbonyl group at position 2, and a bromine atom at position 4. The nitrogen atom is substituted with an ethyl group, creating the characteristic N-alkylated pyridinone structure.

Physical and Chemical Properties

The compound has a molecular weight of 202.05 g/mol as calculated by standard atomic weight values . Its structural representation can be described using the SMILES notation as CCN1C=CC(Br)=CC1=O, which indicates the arrangement of atoms in the molecule . The InChI notation, which provides a standardized method for representing the chemical structure, is InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 .

Table 1: Physical and Chemical Properties of 4-Bromo-1-ethylpyridin-2(1H)-one

Structural Features and Classification

The Pyridinone Scaffold

The core structure of 4-bromo-1-ethylpyridin-2(1H)-one belongs to the pyridinone class of compounds. Pyridinones represent an important class of heterocyclic compounds that feature a modified pyridine ring with a carbonyl group substitution. The 2(1H)-pyridinone subclass specifically has the carbonyl group at position 2 of the ring, creating a lactam-like structure. This arrangement influences the compound's electronic distribution, reactivity, and potential binding interactions with biological targets.

Significance of the Bromine Substitution

The bromine atom at position 4 is a key structural feature that distinguishes this compound from other pyridinone derivatives. Halogen substitutions, particularly bromine, can significantly alter a molecule's physicochemical properties and biological activities. The presence of bromine likely increases the compound's lipophilicity and provides a reactive site for further synthetic modifications, particularly in cross-coupling reactions. Additionally, bromine substitution can enhance certain biological activities, including antimicrobial properties, as observed in related compounds.

Synthetic Approaches

Analogous Bromination Reactions

The synthesis of brominated pyridine derivatives often involves the use of brominating agents such as N-bromosuccinimide (NBS). For instance, in the synthesis of 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one, a related compound, N-bromosuccinimide is used along with trimethylsilyl trifluoromethanesulfonate in acetonitrile . Similar approaches might be applicable to the synthesis of 4-bromo-1-ethylpyridin-2(1H)-one, though with modifications to account for the different substitution pattern and reactivity.

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 4-bromo-1-ethylpyridin-2(1H)-one, including:

-

3-Bromo-1-methylpyridin-4(1H)-one, which differs in the position of the bromine substituent (position 3 instead of 4) and has a methyl group instead of an ethyl group on the nitrogen.

-

2-Bromo-1-(pyridin-4-yl)ethanone, which has a different core structure but also contains a bromine atom and a pyridine ring .

Table 2: Comparison of 4-Bromo-1-ethylpyridin-2(1H)-one with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 4-Bromo-1-ethylpyridin-2(1H)-one | C₇H₈BrNO | 202.05 g/mol | Bromine at position 4, ethyl on nitrogen |

| 3-Bromo-1-methylpyridin-4(1H)-one | C₆H₆BrNO | 188.02 g/mol | Bromine at position 3, methyl on nitrogen, carbonyl at position 4 |

| 2-Bromo-1-(pyridin-4-yl)ethanone | C₇H₆BrNO | 200.03 g/mol | Different core structure, bromine in side chain |

Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume